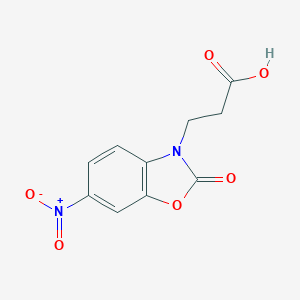

3-(6-硝基-2-氧代-1,3-苯并恶唑-3(2H)-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

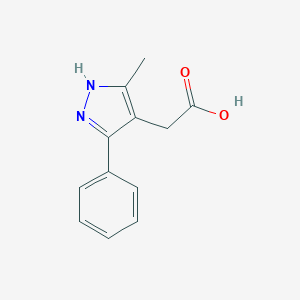

The compound 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a benzoxazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzoxazole derivatives, which can help infer some properties and characteristics of the compound .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the condensation of o-aminophenols or o-aminothiophenols with carboxylic acids or their derivatives. For instance, the synthesis of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which are structurally related to benzoxazoles, involves the condensation of nitro derivatives of -4H-3,1-benzoxazin-4-one with various amines . This suggests that the synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid might also involve similar condensation reactions, possibly starting from a nitro-substituted precursor.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been extensively studied using computational methods such as Hartree–Fock (HF) and density functional theory (DFT). For example, the molecular structure and vibrational frequencies of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid were calculated using HF and DFT methods, revealing the presence of multiple stable conformers . Similarly, the molecular geometry of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid was calculated using B3LYP methods, which are likely applicable to the analysis of the nitro-substituted compound .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including oxidation and reactions with aldehydes. For example, nitro-substituted quinazolines, which share a similar nitro-benzoxazole moiety, can yield benzoyl derivatives upon oxidation and can form styryl derivatives when reacted with benzaldehyde . This indicates that the nitro group in the 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid could potentially participate in similar reactions, leading to various derivatives with different chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be deduced from their molecular structure and functional groups. The presence of a nitro group and a carboxylic acid moiety in the compound suggests that it would exhibit both electron-withdrawing and acidic characteristics. The vibrational spectroscopy investigation of similar compounds provides insights into their infrared spectra, which can be used to deduce functional groups and molecular interactions in the solid state . Additionally, the UV spectra of nitro-substituted quinazolines have been studied, which could be relevant for understanding the absorption properties of the nitro-benzoxazole compound .

科学研究应用

合成和材料科学应用

合成途径和衍生物

对苯并恶唑及其相关化合物的研究证明了这些化学结构在药物化学和材料科学中的重要性。例如,苯并恶唑衍生物是通过各种方法合成的,包括微波辅助合成,展示了它们在药理活性中的重要性和材料科学应用。微波辅助技术为苯并恶唑衍生物多样化提供了高效且快速的方法,突出了它们广泛的药理特性以及在制药、聚合物和光学增白剂等行业中的重要性 (Özil 和 Menteşe,2020)。

抗氧化能力和反应途径

化合物的抗氧化能力可以通过各种检测进行研究,表明苯并恶唑衍生物和相关化合物在氧化应激相关应用中的潜力。涉及抗氧化剂的反应途径,例如 ABTS/过硫酸钾脱色测定,揭示了比较抗氧化剂的具体反应和潜在偏差,表明这些化合物在科学研究中的复杂性和特异性 (Ilyasov 等,2020)。

环境和生化相互作用

环境毒性和致突变性

对与本化合物在结构上相关的氧多环芳烃和硝基多环芳烃的研究突出了这些化合物的环境持久性和潜在的遗传毒性/致突变性。它们是多环芳烃 (PAC) 的一部分,由于在风险评估中被忽略,导致癌症风险被低估。这强调了了解此类化合物的环境和健康影响的重要性 (Clergé 等,2019)。

废水管理和一氧化二氮排放

通过对微生物途径的研究,人们加深了对一氧化二氮 (N2O)(一种重要的温室气体)从水产养殖中产生的理解,以及它对全球变暖潜力的贡献。这些信息对于制定策略以减轻环境管理实践中的一氧化二氮排放至关重要,反映了研究含氮化合物及其环境影响的广泛应用 (胡等,2012)。

属性

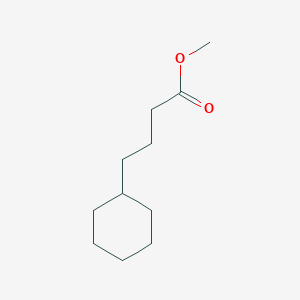

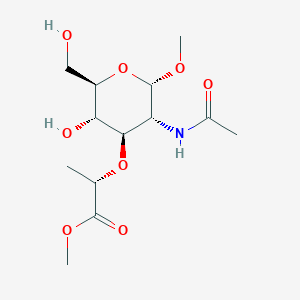

IUPAC Name |

3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-9(14)3-4-11-7-2-1-6(12(16)17)5-8(7)18-10(11)15/h1-2,5H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWPPYUQITRIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407143 |

Source

|

| Record name | 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

CAS RN |

17124-57-1 |

Source

|

| Record name | 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)